molecular formula C23H22N4O6S B11466414 5,6-dimethoxy-3-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-1H-indole-2-carboxylic acid

5,6-dimethoxy-3-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-1H-indole-2-carboxylic acid

Cat. No.: B11466414
M. Wt: 482.5 g/mol
InChI Key: SJYJKNJONZPYJA-UHFFFAOYSA-N
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Description

5,6-dimethoxy-3-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-1H-indole-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, carboxylic acid, and triazatricyclo moieties. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-3-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-1H-indole-2-carboxylic acid typically involves multi-step organic synthesis. The process may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Construction of the Triazatricyclo Moiety: This step involves the formation of the triazatricyclo structure through cyclization reactions, often using thiourea and other nitrogen-containing reagents.

    Final Assembly: The final step involves coupling the indole core with the triazatricyclo moiety under specific reaction conditions, such as the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and indole moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl and triazatricyclo moieties using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can take place at the methoxy groups or the indole ring, often using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5,6-dimethoxy-3-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-3-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo[7.3.1.02,7]Trideca-2,4,6-Trienes: These compounds share structural similarities with the triazatricyclo moiety and exhibit similar biological activities.

    11,13-Dimethyl-8-Thia-3,5,10-Triazatricyclo[7.4.0.0,2,7]Trideca-1(13),2(7),3,9,11-Pentaen-6-One: Another compound with a similar core structure, studied for its potential therapeutic effects.

Uniqueness

5,6-dimethoxy-3-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-1H-indole-2-carboxylic acid is unique due to its combination of functional groups and complex structure, which confer distinct chemical and biological properties. Its specific arrangement of methoxy, carboxylic acid, and triazatricyclo moieties sets it apart from other similar compounds.

Properties

Molecular Formula

C23H22N4O6S

Molecular Weight

482.5 g/mol

IUPAC Name

5,6-dimethoxy-3-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C23H22N4O6S/c1-9-5-10(8-31-2)15-17-19(34-22(15)24-9)21(28)27-20(26-17)16-11-6-13(32-3)14(33-4)7-12(11)25-18(16)23(29)30/h5-7,20,25-26H,8H2,1-4H3,(H,27,28)(H,29,30)

InChI Key

SJYJKNJONZPYJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)NC(N3)C4=C(NC5=CC(=C(C=C54)OC)OC)C(=O)O)SC2=N1)COC

Origin of Product

United States

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